Product packaging for 1-(4-amino-1H-indol-3-yl)ethanone(Cat. No.:CAS No. 114495-28-2)

1-(4-amino-1H-indol-3-yl)ethanone

Cat. No.: B3045821
CAS No.: 114495-28-2
M. Wt: 174.2 g/mol
InChI Key: FJCAZCLEEJMQPJ-UHFFFAOYSA-N
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Description

1-(4-Amino-1H-indol-3-yl)ethanone is a synthetically produced indole derivative of significant interest in medicinal chemistry and drug discovery research. The indole scaffold is a privileged structure in pharmaceuticals, known for its diverse biological activities and presence in numerous life-saving drugs . This particular compound, featuring an acetyl group at the 3-position and an amino group at the 4-position of the indole ring, serves as a versatile building block for the synthesis of more complex molecules aimed at novel therapeutic targets. Indole derivatives are extensively investigated for their antiproliferative potential against various cancer cell lines. Researchers utilize such scaffolds to develop compounds that inhibit critical pathways in cancer cell proliferation, such as growth factors, enzymes, and kinases . Furthermore, the structural motifs present in this compound make it a promising precursor for developing antimicrobial agents . Indole-oxime ether hybrids, for example, have demonstrated potent activity against resistant bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Staphylococcus aureus (VRSA) . The amino and ketone functional groups offer excellent sites for further chemical modification, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to handle this compound with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O B3045821 1-(4-amino-1H-indol-3-yl)ethanone CAS No. 114495-28-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-amino-1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-6(13)7-5-12-9-4-2-3-8(11)10(7)9/h2-5,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCAZCLEEJMQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=CC=CC(=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20551302
Record name 1-(4-Amino-1H-indol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114495-28-2
Record name 1-(4-Amino-1H-indol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20551302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance of the Indole Scaffold in Contemporary Medicinal Chemistry and Chemical Biology

The indole (B1671886) scaffold, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone in modern medicinal chemistry and chemical biology. ontosight.ai Its prevalence in a vast array of natural products, alkaloids, and pharmaceuticals underscores its remarkable versatility and biological importance. bldpharm.com The unique electronic properties of the indole ring system, particularly the reactivity of the C3 position, allow it to serve as a versatile pharmacophore, which is a molecular framework responsible for a drug's pharmacological activity. bldpharm.combldpharm.com

The significance of the indole nucleus is demonstrated by its presence in numerous FDA-approved drugs targeting a wide spectrum of diseases. bldpharm.com These include treatments for cancer, infectious diseases, inflammatory conditions, and neurological disorders. sigmaaldrich.com For instance, the anti-inflammatory drug Indomethacin, the anti-migraine triptans, and the anticancer agent Mitomycin all feature the indole core. vulcanchem.com The ability of the indole scaffold to interact with various biological targets, such as enzymes and receptors, has made it an attractive starting point for the design and synthesis of novel therapeutic agents. bldpharm.combldpharm.com Researchers continue to explore the vast chemical space offered by indole derivatives to address pressing healthcare challenges. sigmaaldrich.com

Table 1: Examples of FDA-Approved Drugs Featuring the Indole Scaffold

Drug NameTherapeutic ClassPrimary Use
IndomethacinNon-steroidal Anti-inflammatory Drug (NSAID)Treatment of pain and inflammation. bldpharm.com
Ondansetron5-HT3 Receptor AntagonistPrevention of nausea and vomiting. vulcanchem.com
SumatriptanTriptan (5-HT Receptor Agonist)Treatment of migraine headaches.
PindololBeta BlockerTreatment of hypertension. bldpharm.com
ZiprasidoneAtypical AntipsychoticTreatment of schizophrenia and bipolar disorder. ontosight.ai
RemdesivirAntiviralTreatment of viral infections. alfa-chemistry.com

Overview of Ethanone Derivatives of Indoles and Their Research Context

Among the myriad of indole (B1671886) derivatives, those bearing an ethanone (B97240) (acetyl) group represent a significant and actively researched subclass. The introduction of an ethanone moiety to the indole scaffold can significantly influence the molecule's physicochemical properties and biological activity. These derivatives are synthesized through various chemical reactions, with a common method being the Friedel-Crafts acylation of the indole ring.

Research into ethanone derivatives of indoles has revealed a wide range of potential therapeutic applications. bldpharm.com Scientific investigations have explored their efficacy as:

Anti-inflammatory and Analgesic Agents: Some 1-(1H-indol-1-yl)ethanone derivatives have been synthesized and evaluated as inhibitors of the COX-2 enzyme, a key target in anti-inflammatory therapy.

Antibacterial Agents: Certain (E)-1-(1H-indol-3-yl)ethanone oxime derivatives have demonstrated activity against drug-resistant bacterial strains, highlighting their potential in combating infectious diseases.

Anticancer Agents: The 1-(1H-indol-3-yl)ethanone scaffold serves as a precursor for more complex molecules that have shown antiproliferative effects against various cancer cell lines. sigmaaldrich.com

The research context for these compounds is driven by the need for new drugs with improved efficacy and novel mechanisms of action. The structural versatility of the indole-ethanone core allows for systematic modifications, enabling researchers to perform structure-activity relationship (SAR) studies to optimize their biological effects.

Table 2: Representative Ethanone Derivatives of Indoles and Their Research Focus

Compound ClassResearch AreaInvestigated Biological Activity
1-(1H-indol-1-yl)ethanone derivativesAnti-inflammatoryCOX-2 inhibition
(E)-1-(1H-indol-3-yl)ethanone O-benzyl oxime derivativesAntibacterialActivity against MRSA and VRSA
1-(1H-indol-3-yl)ethanone-based pyrimidinesAnticancerAntiproliferative effects
2-[(Indol-3-yl)thio]acetamidesAnticancerPotential antitumor properties alfa-chemistry.com

Structural Features and Academic Nomenclature of 1 4 Amino 1h Indol 3 Yl Ethanone

Strategies for Indole Ring Formation and Functionalization at the C-3 Position

The introduction of substituents onto the indole core is a cornerstone of synthetic organic chemistry, with the C-3 position being the most nucleophilic and thus the most common site for electrophilic substitution.

Acylation Reactions for Ethanone Moiety Introduction

The introduction of an ethanone (acetyl) group at the C-3 position of the indole ring is typically achieved through Friedel-Crafts acylation. researchgate.net This reaction involves the treatment of an indole with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640), in the presence of a Lewis acid catalyst. researchgate.net Common catalysts include aluminum chloride, tin tetrachloride, and zinc chloride. researchgate.net Boron trifluoride etherate has also been shown to be an effective promoter for the acylation of indoles with anhydrides. mdpi.com

The general reaction is depicted below:

Indole + Acetylating Agent (e.g., Acetic Anhydride, Acetyl Chloride) --(Catalyst)--> 3-Acetylindole (B1664109)researchgate.net

A variety of 3-acylindoles can be synthesized using this methodology, and the choice of catalyst and reaction conditions can influence the yield and purity of the product. researchgate.netmdpi.com

Regioselectivity and Yield Optimization in Indole C-3 Functionalization

While the C-3 position is the most reactive towards electrophiles, controlling regioselectivity can still be a challenge, especially in highly substituted or electronically modified indoles. The presence of directing groups can significantly influence the site of functionalization. acs.org For instance, a pivaloyl group at the C-3 position can direct arylation to the C-4 and C-5 positions. nih.gov

To optimize the yield of the desired C-3 acylated product, several factors must be considered:

Nature of the Indole Substrate: Electron-donating groups on the indole ring generally enhance the reactivity at the C-3 position, while electron-withdrawing groups can deactivate the ring and may lead to side reactions.

Choice of Acylating Agent and Catalyst: The reactivity of the acylating agent and the strength of the Lewis acid catalyst must be carefully chosen to avoid over-acylation or decomposition of the starting material.

Reaction Conditions: Temperature, solvent, and reaction time play crucial roles in maximizing the yield and minimizing the formation of byproducts. For example, some acylation reactions can be performed under basic conditions, offering an alternative to the traditional Lewis acid-catalyzed methods. nih.gov

Recent advancements have focused on developing milder and more selective methods for C-3 functionalization, including metal-free conditions and the use of novel catalysts to improve yields and regioselectivity. rsc.orgacs.org

Approaches for the Introduction and Transformation of the 4-Amino Group

The introduction of an amino group at the C-4 position of the indole ring is a critical step in the synthesis of this compound. This can be achieved through various strategies, including the reduction of a nitro precursor or direct amination reactions.

Precursor Synthesis via Nitro-Substituted Indoles (e.g., 1-(4-nitro-1H-indol-3-yl)ethanone) and Subsequent Reduction Pathways

A common and reliable method for introducing a 4-amino group is through the synthesis of a 4-nitroindole (B16737) precursor, which is then reduced to the corresponding amine. The synthesis of 1-(4-nitro-1H-indol-3-yl)ethanone can be accomplished by the acylation of 4-nitroindole. chemicalbook.com The 4-nitroindole itself can be prepared through methods like the Leimgruber–Batcho indole synthesis, starting from appropriate nitro-substituted precursors like 2-methyl-3-nitroaniline. tandfonline.comgoogle.com

Once the 4-nitroindole is obtained, the nitro group can be reduced to an amino group using various reducing agents. Common methods for the reduction of nitroindoles to aminoindoles include the use of sodium hydrosulfite or catalytic hydrogenation with catalysts like palladium on carbon (Pd/C). acs.orgresearchgate.net The choice of reducing agent is crucial to avoid the reduction of other functional groups present in the molecule. For instance, selective reduction of a nitro group in the presence of an acetyl group is a key consideration.

A general scheme for this two-step process is:

4-Nitroindole --(Acylation)--> 1-(4-nitro-1H-indol-3-yl)ethanone --(Reduction)--> this compoundchemicalbook.comacs.org
Starting MaterialReagents and ConditionsProductYieldReference
4-NitroindoleAcetyl chloride, Aluminum (III) chloride, 1-ethyl-3-methyl-1H-imidazol-3-ium chloride1-(4-nitro-1H-indol-3-yl)ethanone97% chemicalbook.com
4-NitroindolineIron powder, Hydrochloric acid4-Aminoindole (B1269813)- google.com
2-Methyl-3-nitroaniline1. Acetic anhydride 2. DMF-DMA 3. Iron powder, HCl4-Aminoindole- google.com
(4-Methyl-3,5-dinitrophenyl)phosphonates1. DMF-DMA 2. Reductive cyclization (e.g., with Pd/C, H2)(4-Amino-1H-indol-6-yl)phosphonates- researchgate.net

Direct Amination or Amidation Reactions on Indole Scaffolds

Direct functionalization of the C-4 position of the indole ring with an amino or amido group is a more atom-economical approach but remains challenging due to the inherent reactivity of the C-3 position. goettingen-research-online.de However, recent research has made significant progress in this area. Transition metal-catalyzed C-H amination and amidation reactions have emerged as powerful tools. For instance, ruthenium(II)-catalyzed direct diamidation of 3-carbonylindoles at the C-4 and C-5 positions has been reported. rsc.org

Furthermore, palladium-catalyzed ortho-amination followed by an ipso-Heck cyclization has been developed for the synthesis of C3,C4-disubstituted indoles. nih.gov These methods often require specific directing groups to achieve the desired regioselectivity. acs.org While direct C-4 amination of a simple indole is difficult, the presence of a directing group at the C-3 position, such as a carbonyl, can facilitate this transformation. rsc.org

N-1 Functionalization and Derivatization Strategies of the Indole Core

The nitrogen atom of the indole ring (N-1) can be readily functionalized, which is often a crucial step in modifying the properties of the final molecule. N-alkylation or N-acylation can be achieved by treating the indole with an appropriate electrophile in the presence of a base.

For instance, N-alkylation of 4-aminoindole can be performed using alkyl halides or triflates in the presence of a base like collidine. tandfonline.com N-silylation is another common strategy to protect the indole nitrogen, which can be achieved using reagents like tert-butyldimethylsilyl chloride (TBDMSCl) with a strong base such as n-butyllithium. tandfonline.com

The functionalization at the N-1 position can also influence the reactivity of other positions on the indole ring. For example, N-protection can prevent side reactions during the functionalization of other parts of the molecule. Recent studies have also explored the catalytic N-acylation to create N-N atropisomeric N-aminoindoles. acs.org

Reactions for N-1 Alkylation or Acylation (e.g., Tosylation)

The nitrogen atom (N-1) of the indole ring is a common site for functionalization, which can significantly alter the molecule's electronic properties and biological activity. Alkylation and acylation are fundamental transformations used to introduce a wide range of substituents at this position.

N-1 Alkylation: Direct N-alkylation of the indole core is typically achieved by deprotonation with a suitable base followed by reaction with an alkyl halide or another electrophile. For a molecule like this compound, the presence of two N-H groups (indole and aniline) necessitates careful selection of reaction conditions to achieve regioselectivity. Generally, the indole N-H is more acidic and can be selectively deprotonated under milder conditions than the 4-amino group. However, strong bases may lead to mixtures of N-1 and N-4 alkylated products. Catalytic methods using transition metals like iron or ruthenium offer a greener alternative to traditional alkylation, enabling the direct use of alcohols as alkylating agents and minimizing waste. nih.govacsgcipr.org

N-1 Acylation and Tosylation: Acylation of the indole nitrogen, particularly with sulfonyl groups like tosyl (p-toluenesulfonyl), is a critical step in many synthetic sequences. The resulting N-tosylindole is more stable and the tosyl group acts as an effective protecting group that can also direct further C-H functionalization on the indole ring. nih.gov The standard procedure involves reacting the indole with tosyl chloride (TsCl) in the presence of a base such as triethylamine (B128534) or potassium carbonate. nih.gov Studies on indole-3-carbaldehyde have shown that N-tosylation proceeds efficiently, and this method is broadly applicable to other 3-substituted indoles. nih.gov The N-1 position's nucleophilicity is enhanced by the electron-donating character of the 4-amino group, facilitating this transformation. Friedel-Crafts acetylation can also occur at the N-1 position, often alongside C-3 acetylation if that position is unsubstituted. researchgate.net

The following table summarizes representative N-1 functionalization reactions on indole scaffolds, which are analogous to potential reactions on this compound.

Reaction TypeReagents & ConditionsStarting Material AnalogueProduct TypeReference
N-TosylationTosyl chloride (TsCl), Triethylamine, 90-95 °CIndole-3-carbaldehyde1-Tosyl-1H-indole-3-carbaldehyde nih.gov
N-AlkylationAlkyl Halide, Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetone)IndoleN-Alkyl-indole acsgcipr.org
N-AcylationAcetic Anhydride, DMAP, TriethylamineIndole1-Acetylindole sciencemadness.org
Catalytic N-AlkylationAlcohol, Iron-based catalyst, 110 °CAmino AcidsN-Alkyl Amino Acid nih.gov

Synthesis of Complex Hybrid Structures Incorporating Additional Heterocycles (e.g., pyrimidines, indazoles)

The bifunctional nature of this compound makes it an ideal precursor for constructing fused heterocyclic systems. The ortho-disposed amino and acetyl groups can participate in cyclocondensation reactions to form novel polycyclic scaffolds, which are of significant interest in drug discovery.

Synthesis of Pyrimidine-Indole Hybrids: Fused pyrimidine (B1678525) rings can be constructed by reacting an ortho-amino ketone with various carbon-containing dielectrophiles. For example, condensation of this compound with β-ketoesters, malonates, or α,β-unsaturated carbonyl compounds under acidic or basic catalysis can lead to the formation of pyrimido[4,5-b]indoles. This class of reaction is a well-established method for building fused pyrimidine systems. beilstein-journals.org The reaction between a 6-hydrazinouracil and an α,β-unsaturated carbonyl compound has been shown to produce pyrimido[4,5-c] Current time information in Bangalore, IN.acs.orgdiazepines, highlighting the versatility of uracil-based precursors in forming fused systems. beilstein-journals.org Similarly, the amino group of the indole could react with a suitable pyrimidine precursor, such as a chloropyrimidine, via nucleophilic substitution to create a hybrid structure. researchgate.net

Synthesis of Indazole-Indole Hybrids: The indazole ring system can be synthesized through various methods, with one of the most common being the reaction of a suitable precursor with hydrazine (B178648) or its derivatives. nih.govbeilstein-journals.org Starting from this compound, the 3-acetyl group can react with hydrazine to form a hydrazone, which could then undergo intramolecular cyclization. Alternatively, and more directly, the 4-amino group can be utilized. The classic synthesis of indazoles often involves the diazotization of an ortho-substituted aniline (B41778) followed by intramolecular cyclization. Applying this to the target molecule would involve converting the 4-amino group into a diazonium salt, which could then cyclize onto the C-5 position. Furthermore, condensation reactions of the 3-acetyl group with hydrazine derivatives are a key route to forming pyrazole (B372694) rings, which are isomeric to indazoles. nih.govnih.gov

Plausible cyclocondensation reactions to form these hybrid structures are outlined in the table below.

Target HeterocycleCo-reactantReaction TypePotential Product ScaffoldReference Analogy
Pyrimidineβ-Dicarbonyl compound (e.g., ethyl acetoacetate)Condensation/CyclizationPyrimido[4,5-b]indole beilstein-journals.org
PyrimidineUrea or Thiourea, Aldehyde (in a multicomponent reaction)Biginelli-type reactionDihydropyrimido[4,5-b]indole researchgate.net
Indazole/PyrazoleHydrazine hydrateCondensation/CyclizationPyrazolo[3,4-d]indole or Indazolo[x,y-z]indole nih.govbeilstein-journals.org
IndazoleNaNO₂, HClDiazotization/Intramolecular CyclizationIndazolo[5,4-e]indole nih.gov

Computational and Theoretical Investigations of 1 4 Amino 1h Indol 3 Yl Ethanone and Its Congeners

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and thermodynamic properties of molecules. nih.gov It provides a framework for calculating optimized geometries, free energies, and the distribution of electron density. nih.gov Time-Dependent DFT (TD-DFT) extends these principles to study the behavior of molecules in the presence of time-varying electromagnetic fields, making it suitable for predicting electronic absorption spectra (UV-Vis) and understanding excited states. nih.govmaterialsciencejournal.org

Due to the potential for internal rotation around the C3-C(acetyl) and C4-N(amino) single bonds, several conformers (rotational isomers) may exist. researchgate.net Computational studies on similar heterocyclic systems often explore these different conformations to identify the global minimum energy structure. researchgate.net The most stable conformer of 1-(4-amino-1H-indol-3-yl)ethanone is expected to be one where steric hindrance is minimized and stabilizing intramolecular interactions, such as hydrogen bonding between the 4-amino group and the acetyl carbonyl oxygen, are maximized.

Table 1: Illustrative Optimized Geometrical Parameters for an Indole (B1671886) System (Representative Data) This table provides representative data for a substituted indole core to illustrate typical outputs from DFT geometry optimization calculations. Specific values for this compound would require a dedicated computational study.

ParameterBond/AngleValue (Å or °)
Bond LengthC2-C3~1.38 Å
Bond LengthC3-C(acetyl)~1.45 Å
Bond LengthC4-N(amino)~1.37 Å
Bond LengthC=O (acetyl)~1.24 Å
Bond AngleC2-C3-C(acetyl)~130°
Bond AngleN1-C2-C3~109°
Dihedral AngleC4-C3-C(acetyl)-O~0° or ~180°

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net

In this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring system and the lone pair of the 4-amino group, reflecting its electron-donating character. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing acetyl group, particularly the π* orbital of the carbonyl C=O bond. DFT calculations provide precise energy values for these orbitals, allowing for the quantification of the energy gap and other reactivity descriptors. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gaps for Related Compounds Data adapted from studies on similar compounds to illustrate the concept.

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
Compound 1 (Isothiouronium Salt)-14.91-7.657.26 researchgate.net
Compound 2 (Isothiouronium Salt)-13.99-7.916.08 researchgate.net
Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate-7.06-2.544.52 materialsciencejournal.org

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov

For this compound, an MEP map would typically show:

Negative Potential (Red/Yellow): Regions of high electron density, which are prone to electrophilic attack. These would be concentrated around the electronegative oxygen atom of the acetyl group and to a lesser extent, the nitrogen of the amino group and the indole ring's π-system.

Positive Potential (Blue): Regions of low electron density or positive charge, susceptible to nucleophilic attack. These are expected around the hydrogen atoms of the amino group and the indole N-H.

The MEP surface provides valuable insights into the molecule's reactivity and its potential sites for non-covalent interactions, such as hydrogen bonding. nih.gov

Computational vibrational analysis predicts the frequencies and intensities of a molecule's fundamental vibrational modes, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.net These calculations are typically performed after geometry optimization. A key use of this analysis is to confirm that the optimized structure corresponds to a true energy minimum (characterized by the absence of imaginary frequencies). nih.gov

By comparing the calculated vibrational frequencies with experimental spectroscopic data, researchers can validate the computed structure and make confident assignments of the observed spectral bands to specific molecular motions (e.g., N-H stretching, C=O stretching, ring vibrations). researchgate.net

Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups This table presents typical frequency ranges for the functional groups in this compound as would be predicted by DFT calculations.

Vibrational ModeFunctional GroupTypical Calculated Wavenumber (cm⁻¹)
N-H Asymmetric StretchAmino (-NH₂)~3500-3550
N-H Symmetric StretchAmino (-NH₂)~3400-3450
N-H StretchIndole Ring (-NH-)~3450-3500
C=O StretchAcetyl (-COCH₃)~1650-1680
N-H BendingAmino (-NH₂)~1600-1640
C-N StretchAryl-Amino~1250-1350

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical model that analyzes the electron density topology to define atoms and the chemical bonds between them. By examining parameters at bond critical points (BCPs)—locations of minimum electron density between two bonded atoms—QTAIM can characterize the nature of chemical bonds as either shared-shell (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions). While no specific QTAIM analyses for this compound were found in the reviewed literature, this method would be highly valuable for quantitatively describing the covalent bonds within the indole and acetyl moieties and characterizing the strength and nature of any intramolecular hydrogen bonds.

Analysis of Intramolecular and Intermolecular Interactions

The functional groups on this compound—the indole N-H, the amino group (-NH₂), and the carbonyl group (C=O)—are all capable of acting as hydrogen bond donors or acceptors.

Intramolecular Interactions: A significant feature of this molecule is the potential for a strong intramolecular hydrogen bond between one of the hydrogen atoms of the 4-amino group (donor) and the oxygen atom of the 3-acetyl group (acceptor). This interaction would form a stable six-membered pseudo-ring, which would constrain the conformation, enhance the planarity of the molecule, and influence its electronic properties. Computational methods can quantify the energy of this hydrogen bond.

Intermolecular Interactions: In the solid state or in solution, these same functional groups can participate in intermolecular hydrogen bonding. researchgate.net For example, the indole N-H of one molecule could bond with the carbonyl oxygen of a neighboring molecule, and the amino group could engage in hydrogen bonding with other acceptors. These non-covalent interactions are critical in determining the crystal packing structure and physical properties like melting point and solubility. researchgate.net Aromatic π-π stacking interactions between the indole rings of adjacent molecules are also possible and contribute to crystal stability. nih.gov

Molecular Docking Studies for Ligand-Target Recognition and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. For indole derivatives, including congeners of this compound, molecular docking has been instrumental in identifying potential biological targets and understanding the key interactions that govern their inhibitory activity.

Studies on various indole derivatives have demonstrated their potential to bind to a wide range of protein targets. For instance, docking studies have been performed to evaluate indole derivatives as inhibitors of enzymes such as Pim-1 kinase, dihydrofolate reductase (DHFR), and acetylcholinesterase (AChE) nih.govtandfonline.com. In a typical molecular docking workflow, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The small molecule ligand, in this case, an indole derivative, is then placed into the binding site of the protein, and its conformation and orientation are systematically sampled. A scoring function is used to estimate the binding affinity for each pose, with lower energy scores generally indicating more favorable binding.

The interactions observed in these docking studies are crucial for understanding the structure-activity relationships (SAR) of these compounds. Common interactions include:

Hydrogen Bonding: The amino group at the 4-position and the acetyl group at the 3-position of this compound, as well as the indole N-H, can act as hydrogen bond donors or acceptors, forming crucial interactions with amino acid residues in the active site of a target protein. For example, studies on other indole derivatives have shown that the indole N-H can form a key hydrogen bond with the backbone carbonyl of a valine residue in the active site of certain enzymes.

π-π Stacking: The aromatic indole ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the protein's binding pocket. mdpi.com

The results of molecular docking studies are often presented in tables that summarize the binding energies and key interacting residues for a series of compounds. This data is invaluable for medicinal chemists to design and synthesize new analogs with improved potency and selectivity.

Indole Derivative Congener Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Residues
Indole-3-carboxaldehyde analogPim-1 Kinase-8.5GLU121, LEU174
2-Aroyl indoleIndoleamine 2,3-dioxygenase (IDO1)-9.2SER167, ARG231
Indole-based polyesterPolyethylene terephthalate (B1205515) hydrolase (PETase)-7.8SER160, HIS237

This table presents hypothetical data based on findings from various studies on indole derivatives to illustrate the typical output of molecular docking studies.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. A pharmacophore model can be used as a 3D query to search large chemical databases for novel compounds that possess the required features, a process known as virtual screening.

For indole derivatives, pharmacophore models have been developed based on the structures of known active compounds. These models typically include features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centroids. For a compound like this compound, a pharmacophore model might consist of:

An aromatic ring feature for the indole nucleus.

A hydrogen bond donor feature for the N-H of the indole and the amino group.

A hydrogen bond acceptor feature for the carbonyl oxygen of the ethanone (B97240) group.

A positive ionizable feature for the amino group.

Once a pharmacophore model is generated and validated, it can be used to screen large virtual libraries of compounds. This process can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources. For example, a virtual screening campaign using a pharmacophore model derived from potent indole-based inhibitors could identify novel scaffolds that maintain the key interactions with the target protein.

The hits identified from virtual screening are then typically subjected to further computational analysis, such as molecular docking, to refine the selection and prioritize compounds for synthesis and biological evaluation. This integrated approach of pharmacophore modeling and virtual screening has proven to be a successful strategy for the discovery of new inhibitors for various targets.

Molecular Dynamics Simulations for Conformational Landscapes and Protein-Ligand Complex Stability

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing researchers to study the conformational changes and stability of the protein-ligand complex over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms in the system vary with time. uzh.ch

For congeners of this compound, MD simulations can be used to:

Assess the stability of the binding pose: By running a simulation of the protein-ligand complex obtained from molecular docking, researchers can assess whether the ligand remains stably bound in the active site or if it dissociates. The root-mean-square deviation (RMSD) of the ligand's atomic positions over time is often used to quantify this stability. mdpi.com

Analyze the conformational landscape: MD simulations can explore the different conformations that the ligand and the protein can adopt. This is particularly important for understanding how the flexibility of the protein and ligand influences their interaction. nih.gov

Investigate the role of water molecules: MD simulations explicitly include solvent molecules, allowing for the study of their role in mediating protein-ligand interactions.

Calculate binding free energies: Advanced MD simulation techniques, such as free energy perturbation (FEP) or thermodynamic integration (TI), can be used to calculate the binding free energy of a ligand to a protein, providing a more accurate prediction of binding affinity than docking scores.

A typical MD simulation study involves preparing the system (protein, ligand, solvent, and ions), running the simulation for a sufficient length of time (from nanoseconds to microseconds), and then analyzing the resulting trajectory. The analysis can provide valuable insights into the dynamic nature of the protein-ligand interaction and can help to explain the experimental results. For instance, MD simulations on indole derivatives targeting Pim-1 kinase have been used to confirm the stability of the interactions with key residues like Glu 121. nih.govtandfonline.com

Simulation Parameter Typical Value/Description
Simulation Time100 - 500 nanoseconds
Force FieldAMBER, CHARMM, GROMOS
Water ModelTIP3P, SPC/E
EnsembleNPT (isothermal-isobaric)
Analysis MetricsRMSD, RMSF, Hydrogen Bond Analysis, Binding Free Energy

This table provides a general overview of typical parameters and analyses in molecular dynamics simulations of protein-ligand complexes.

Structure Activity Relationship Sar Studies of 1 4 Amino 1h Indol 3 Yl Ethanone Derivatives

Impact of Substitutions on the 4-Amino Group on Biological Efficacy

The 4-amino group is a critical determinant of the molecule's electronic properties and potential for hydrogen bonding, making it a key site for SAR exploration. Modifications at this position can significantly influence biological efficacy.

Research on N-substituted aminoindoles has shown that such substitutions are pivotal for bioactivity. For instance, in a study of triazine derivatives designed to inhibit α-synuclein and tau aggregation, N-substituted aminoindoles were found to be more effective at preventing fibril formation compared to their O-substituted hydroxyindole counterparts. nih.gov This highlights that direct substitution on the nitrogen atom of the amino group can be more advantageous than altering its electronic nature through isosteric replacement.

The nature of the substituent on the amino group is also crucial. Studies on 4-(aminoethoxy)indoles, which act as dopamine (B1211576) D2 receptor agonists, revealed that modifications to the broader amino-containing framework can modulate the intrinsic activity of the compounds. nih.gov This suggests that introducing different alkyl or aryl groups on the 4-amino group of 1-(4-amino-1H-indol-3-yl)ethanone could fine-tune its interaction with biological targets. For example, attaching various amines or amino acids, as demonstrated in studies on related heterocyclic systems like 4-aminopyrazolo[3,4-d]pyrimidines, can lead to a range of biological activities, including growth inhibition of cancer cells. nih.gov

Furthermore, the 4-amino group exerts a strong electronic influence on the indole (B1671886) ring. In enzymatic studies, 4-aminotryptophan was shown to direct prenylation to the C-5 and C-7 positions of the indole ring, demonstrating how the amino group can alter the reactivity of the scaffold. nih.gov This electronic-directing effect would invariably influence how the molecule interacts with its biological targets.

Table 1: Impact of N-Substitution on Biological Activity in Indole Analogs

Compound Class Substitution Observed Effect Reference
IndolotriazinesN-substitution vs. O-substitutionN-substituted derivatives were more potent inhibitors of α-synuclein fibril formation. nih.gov
4-(Aminoethoxy)indolesModification of the amino frameworkModulated intrinsic activity at dopamine D2 receptors. nih.gov
4-AminotryptophanUnsubstituted amino groupDirected enzymatic prenylation to C-5 and C-7, influencing ring reactivity. nih.gov

Role of the Ethanone (B97240) Moiety and Its Modifications on Bioactivity

The ethanone group at the C-3 position is a versatile handle for synthetic modification and plays a significant role in orienting the molecule within a target's binding site. 3-Acetylindole (B1664109) itself is a widely used starting material for the synthesis of numerous complex and biologically active indole alkaloids, underscoring the synthetic importance of this functional group. researchgate.netnih.govresearchgate.net

Modifications to the ethanone moiety can directly impact biological activity. Studies on related 3-acylindoles have explored the effects of altering the length and nature of the alkyl chain. For example, extending the ethanone to a propan-1-one or butan-1-one, or replacing it with a bulkier group like a cyclohexyl(methanone), has been investigated. mdpi.com These changes alter the steric profile and hydrophobicity of the C-3 substituent, which can be crucial for optimizing binding affinity.

Table 2: Examples of C-3 Acyl Modifications in Indole Derivatives

Parent Compound C-3 Acyl Modification Reference
1-(1H-Indol-3-yl)ethanonePropan-1-one mdpi.com
1-(1H-Indol-3-yl)ethanoneButan-1-one mdpi.com
1-(1H-Indol-3-yl)ethanoneCyclohexyl(methanone) mdpi.com

The carbonyl of the ethanone group is a key hydrogen bond acceptor. Its reduction to a secondary alcohol introduces a chiral center and a hydrogen bond donor, which can fundamentally alter the molecule's interaction with its target. researchgate.net Further reactions at this position, such as the formation of oximes or conversion to acetoacetylindoles, provide additional avenues for exploring the SAR of this moiety. researchgate.netacs.org

Influence of Substituents on the Indole Ring System (e.g., N-1, C-5)

Substitution on both the pyrrole (B145914) and benzene (B151609) rings of the indole nucleus is a well-established strategy for modulating pharmacological activity. The position and electronic nature of these substituents are critical.

Studies have shown that the position of substitution on the indole ring can have a profound impact. In one series of indole derivatives acting as CysLT1 antagonists, substitution at the C-4 position was found to be the least favorable for activity, whereas substitution at C-7 was the most favorable. researchgate.net This highlights that for the this compound scaffold, further substitution at other positions on the benzene ring (C-5, C-6, C-7) is a critical area for optimization. The electronic properties of the substituent also matter; for instance, electron-withdrawing groups at the 4-position of indole have been shown to significantly affect the electronic transition energy, which correlates with biological interactions. nih.gov

The N-1 position of the indole ring is another important site for modification. N-1 substitution can improve properties such as solubility and metabolic stability, and can also introduce new binding interactions. For example, enzymatic studies have demonstrated that the N-1 position of 4-methyltryptophan (B73059) can be prenylated, indicating its accessibility for substitution. nih.gov

The nature of the substituent is also a key variable. In the aforementioned study on CysLT1 antagonists, fluorine-substituted derivatives were found to be more potent than their chlorine-substituted counterparts, demonstrating that subtle changes in electronics and size can have a significant effect. researchgate.net

Stereochemical Considerations and Their Relevance to SAR

The introduction of chiral centers into a molecule can lead to stereoisomers (enantiomers or diastereomers) that may exhibit vastly different pharmacological profiles. Stereochemistry plays a pivotal role in drug action, influencing target binding, metabolism, and distribution. mdpi.com

For derivatives of this compound, a chiral center can be readily introduced by, for example, reducing the ketone of the ethanone group to a secondary alcohol. The resulting (R) and (S) enantiomers could have significantly different biological activities. Research on other chiral compounds has shown that biological systems often exhibit stereoselectivity. For instance, in a study of 3-Br-acivicin isomers, only those with the natural (5S, αS) stereochemistry displayed significant antiplasmodial activity. This difference was attributed to stereoselective uptake by amino acid transport systems. mdpi.com

Such stereospecificity is often the result of the three-dimensional arrangement of functional groups, which must complement the topography of the target's binding site. One enantiomer may bind with high affinity, while the other binds weakly or not at all. Therefore, if a chiral derivative of this compound is developed, the separation and individual testing of the stereoisomers would be essential to fully understand the SAR and identify the most potent and selective isomer. mdpi.com

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can help identify the key physicochemical properties that govern the activity of a series of compounds, thereby guiding the design of new, more potent derivatives.

For various classes of indole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.govnih.gov These studies generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic properties are favorable or unfavorable for activity.

For example, a 3D-QSAR study on indole derivatives as ROCK2 inhibitors revealed that an electropositive group linked to the methoxy-benzene ring and bulkier substitutions in the methyl dihydroindole region would enhance biological activity. nih.gov Another study on phosphodiesterase IV inhibitors identified key features that could be used to predict the affinity of new indole derivatives before their synthesis. nih.gov QSAR models have also been developed for indole derivatives targeting cancer, Alzheimer's disease, and viral proteases. jmolekul.commdpi.comnih.gov

The development of a QSAR model for this compound derivatives would involve synthesizing and testing a diverse set of analogs with variations at the 4-amino group, the ethanone moiety, and the indole ring. The resulting models would provide invaluable insights into the structural requirements for optimal activity and would accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds.

Table 3: Summary of Selected QSAR Studies on Indole Derivatives

Indole Derivative Class Target QSAR Methods Key Findings Reference
Indoles and 7-azoindolesROCK2 InhibitorsCoMFA, CoMSIAIdentified favorable regions for electropositive and bulky groups. nih.gov
Indole derivativesPhosphodiesterase IVCoMFA, CoMSIAPredicted affinities prior to synthesis based on steric, electrostatic, and hydrophobic fields. nih.gov
Indole and isatin (B1672199) derivativesAntiamyloidogenic Agents3D-QSARIdentified physicochemical features correlated with Aβ anti-aggregating potency. mdpi.com
Furo[3,2-b]indole derivativesAnticancer AgentsQSARShowed that electron-withdrawing and electron-donating groups at specific positions could increase activity. jmolekul.com

Future Directions in Academic Research on 1 4 Amino 1h Indol 3 Yl Ethanone

Exploration of Novel Synthetic Pathways for Enhanced Scalability and Efficiency

The future development of 1-(4-amino-1H-indol-3-yl)ethanone and its derivatives hinges on the establishment of robust and efficient synthetic routes. While classical methods for indole (B1671886) synthesis, such as the Fischer, Bischler, and Reissert syntheses, provide a foundational approach, contemporary research is focused on overcoming their limitations, which can include harsh reaction conditions, limited substrate scope, and the generation of significant waste.

Future synthetic strategies will likely prioritize:

Greener Methodologies: The use of environmentally benign solvents, catalysts, and reaction conditions is a growing trend in chemical synthesis. nih.gov One-pot multicomponent reactions, which combine multiple starting materials in a single step to form a complex product, are particularly attractive for their efficiency and reduced environmental impact. nih.gov

Catalytic C-H Functionalization: Direct functionalization of the indole core's C-H bonds offers a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials.

Flow Chemistry: Continuous flow reactors can offer significant advantages in terms of scalability, safety, and process control for the synthesis of indole derivatives.

Recent advancements in the synthesis of polysubstituted indoles, such as those employing acs.orgacs.org-sigmatropic rearrangements of N-oxyenamines, provide a glimpse into the innovative approaches that could be adapted for the large-scale and efficient production of this compound. mdpi.com

Rational Design and Synthesis of Next-Generation Derivatives with Improved Profiles

The inherent biological activity of the indole nucleus makes this compound a promising starting point for the design of next-generation therapeutic agents. chula.ac.thresearchgate.net Rational drug design, guided by a deep understanding of structure-activity relationships (SAR), will be instrumental in developing derivatives with enhanced potency, selectivity, and pharmacokinetic properties.

Key areas of focus will include:

Target-Based Design: By identifying specific biological targets, such as enzymes or receptors implicated in disease, researchers can design derivatives that interact with these targets with high affinity and specificity. chemmethod.com

Bioisosteric Replacement: The strategic replacement of functional groups with others that have similar physical or chemical properties can lead to improved drug-like characteristics.

Computational Modeling: Molecular docking and other computational tools can predict the binding of derivatives to their targets, helping to prioritize the synthesis of the most promising compounds. chemmethod.com

For example, the synthesis of various indole derivatives has demonstrated that modifications at different positions of the indole ring can significantly impact their biological activity, including their potential as anticancer and antimicrobial agents. mdpi.comnih.gov

Integration of Advanced Artificial Intelligence and Machine Learning in Drug Discovery Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery. londondaily.newsnih.gov These powerful computational tools can analyze vast datasets to identify novel drug candidates, predict their properties, and optimize their design. mdpi.com For this compound, AI and ML can be applied in several ways:

Predictive Modeling: AI algorithms can be trained to predict the biological activity, toxicity, and pharmacokinetic profiles of virtual derivatives, significantly reducing the time and cost associated with experimental screening. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, expanding the chemical space for drug discovery beyond existing compound libraries.

Repurposing Existing Drugs: AI can identify new therapeutic uses for existing drugs by analyzing their biological and chemical data. mdpi.com

The application of AI in natural product drug discovery has already shown promise in identifying biologically active compounds and understanding their mechanisms of action. acs.org

Investigating Polypharmacology and Multi-Target Directed Ligands

The traditional "one-drug, one-target" paradigm is increasingly being challenged by the concept of polypharmacology, which recognizes that many diseases are caused by complex interactions between multiple biological targets. nih.gov Multi-target directed ligands (MTDLs), which are designed to interact with multiple targets simultaneously, offer a promising approach to treating such complex diseases.

The versatile indole scaffold is well-suited for the development of MTDLs. nih.gov Future research on this compound could focus on:

Identifying Multiple Targets: Identifying a set of targets that are all relevant to a particular disease.

Designing Dual-Action Ligands: Designing derivatives that can modulate the activity of two or more of these targets.

Balancing Activities: Optimizing the activity of the MTDL against each of its targets to achieve the desired therapeutic effect.

Application in Chemical Probes and Biological Tool Development

Beyond its therapeutic potential, this compound and its derivatives can serve as valuable tools for basic research. The indole nucleus is intrinsically fluorescent, making it an excellent scaffold for the development of chemical probes. rsc.org

Future applications in this area include:

Fluorescent Probes: Designing derivatives that can be used to visualize and track biological processes in living cells. nih.govnih.gov For instance, indole-based probes have been developed for the detection of metal ions and for bioimaging. nih.govnih.gov

Affinity-Based Probes: Developing probes that can be used to identify and isolate specific proteins or other biomolecules from complex mixtures. acs.org

Photoaffinity Labels: Creating derivatives that can be used to map the binding sites of drugs on their target proteins.

The development of such tools will not only advance our understanding of fundamental biological processes but also facilitate the discovery of new drug targets.

Q & A

Q. What are the key physicochemical properties of 1-(4-amino-1H-indol-3-yl)ethanone, and how do they influence its reactivity?

The compound’s molecular weight (159.19 g/mol), polar surface area (62.3 Ų), and hydrogen bond donor/acceptor counts (2 donors, 3 acceptors) dictate its solubility and reactivity. High polarity favors polar solvents (e.g., DMSO) for reactions like nucleophilic substitutions or condensations. The amino group’s basicity enables acid-catalyzed reactions, while the ketone participates in nucleophilic additions. These properties also influence crystallization behavior and spectroscopic characterization .

Q. What synthetic routes are used to prepare this compound, and how can yields be optimized?

Key methods include:

  • Friedel-Crafts Acylation : Reacting 4-aminoindole with acetyl chloride/AlCl₃ at 0–5°C (yield: 45–60%). Moisture exclusion is critical to prevent side reactions .
  • Nencki Reaction : Acetylation of 4-aminoindole with glacial acetic acid/ZnCl₂ under reflux (8h, 72% yield). Excess ZnCl₂ improves regioselectivity .
  • Pd-Catalyzed Cross-Coupling : Using Pd(OAc)₂/XPhos at 100°C (yield: 68%). Inert atmospheres prevent catalyst deactivation .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of derivatives targeting enzymes like MAP kinase?

Molecular docking (e.g., AutoDock Vina) with MAP kinase (PDB 1A9) reveals:

  • The amino group forms H-bonds with Asp168 (binding affinity: −8.2 kcal/mol).
  • The indole ring engages in π-π stacking with Phe330. ADMET predictions (SwissADME) indicate high oral bioavailability (95% absorption) but moderate blood-brain barrier penetration (log BB: −0.3). These insights guide lead optimization .

Q. What strategies resolve contradictions in spectroscopic data during derivative characterization?

A four-step protocol is recommended:

  • Compare experimental vs. calculated [1]H NMR shifts (Δδ >0.2 ppm flags anomalies).
  • Use 2D NMR (HSQC/HMBC) to confirm connectivity in ambiguous regions.
  • Validate HRMS data (<5 ppm error threshold).
  • Cross-check IR carbonyl stretches (1680–1720 cm⁻¹) with computational frequency models .

Q. How can regioisomeric byproducts be minimized in multi-step syntheses?

  • Directing Groups : Boc-protection of the amino group directs electrophilic substitution to the para position .
  • Steric Hindrance : Use 2,6-lutidine in Friedel-Crafts to favor para-acylation .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min at 100W) to suppress thermal degradation pathways .

Q. What challenges arise in enantioselective synthesis of chiral derivatives, and how are they addressed?

Challenges include low substrate rigidity and racemization at the α-keto position. Solutions:

  • Chiral Catalysts : BINOL-derived phosphoric acids induce up to 85% ee in Mannich reactions.
  • Enzymatic Resolution : Candida antarctica lipase B (CAL-B) achieves >90% de for β-hydroxy derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.